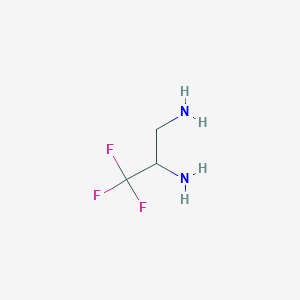

3,3,3-Trifluoropropane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2/c4-3(5,6)2(8)1-7/h2H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIHYHUYKPDZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Fluorine Advantage: Modulating Molecular Properties

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the highest of all elements, and its relatively small size, similar to that of a hydrogen atom, allow for significant electronic modulation without substantial steric hindrance. researchgate.net This unique combination of characteristics leads to several advantageous modifications.

One of the most significant effects of fluorination is the strengthening of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. numberanalytics.comnih.gov This bond imparts exceptional thermal and chemical stability to the molecule. numberanalytics.com In the context of pharmaceuticals, this increased stability often translates to enhanced metabolic resistance, as the C-F bond is less susceptible to enzymatic cleavage. This can lead to a longer biological half-life and improved pharmacokinetic profiles of drugs. researchgate.net

The Versatility of Vicinal Diamines

Vicinal diamines, organic compounds containing two amino groups on adjacent carbon atoms, are crucial structural motifs in a vast array of chemical applications. nih.gov They are prevalent in numerous natural products, pharmaceuticals, and serve as indispensable building blocks in organic synthesis. researchgate.net The presence of two adjacent nitrogen atoms provides a unique platform for constructing complex molecular architectures and for coordinating with metal centers.

Beyond their biological significance, vicinal diamines are highly valued as ligands in transition-metal catalysis and as organocatalysts. nih.govsigmaaldrich.com Their ability to form stable chelate complexes with metal ions is fundamental to their application in asymmetric synthesis, where they can effectively control the stereochemical outcome of a reaction. sigmaaldrich.com The development of efficient synthetic routes to access a wide variety of substituted and chiral vicinal diamines remains an active area of chemical research. researchgate.netrsc.org

3,3,3 Trifluoropropane 1,2 Diamine: a Key Fluorinated Building Block

3,3,3-Trifluoropropane-1,2-diamine emerges as a particularly valuable building block by combining the beneficial properties of a vicinal diamine with the strategic placement of a trifluoromethyl group. This trifluoromethyl group (CF3) can significantly enhance the properties of the parent diamine, making it an attractive component for the synthesis of novel pharmaceuticals and advanced materials.

The presence of the electron-withdrawing trifluoromethyl group can modulate the basicity of the adjacent amino groups, influencing their reactivity and their ability to participate in interactions with biological targets. The introduction of fluorine can also improve the metabolic stability of molecules derived from this diamine.

The synthesis of this compound and its derivatives is an area of ongoing research. As a chiral molecule, the separation of its enantiomers is crucial for applications in asymmetric synthesis and for the development of stereochemically pure drugs. nih.govnih.gov The availability of both the racemic mixture and the individual enantiomers allows for a broad range of applications. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₇F₃N₂ |

| Molecular Weight | 128.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 259138-23-3 |

| Synonyms | 1-Trifluoromethyl-1,2-ethylenediamine |

Note: The data in this table is compiled from publicly available chemical databases. nih.gov

The hydrochloride salt of this diamine is also commercially available, facilitating its use in various chemical transformations. cymitquimica.combldpharm.commyskinrecipes.com The development of synthetic methods for related compounds, such as 3,3,3-trifluoropropionaldehyde, further expands the utility of this fluorinated scaffold. google.com The properties of similar, non-fluorinated diamines like 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017) provide a useful baseline for understanding the impact of the trifluoromethyl group. wikipedia.orgwikipedia.org

The Synthesis of this compound: A Review of Methodologies

The synthesis of fluorinated organic compounds has garnered significant attention due to the unique properties that fluorine atoms impart to molecules, including altered basicity, lipophilicity, and metabolic stability. Among these, vicinal diamines containing a trifluoromethyl group, such as this compound, are valuable building blocks in medicinal chemistry and materials science. This article details the synthetic methodologies developed for the preparation of this specific chiral diamine, exploring both general and enantioselective routes.

Chemical Reactivity and Derivatization Strategies of 3,3,3 Trifluoropropane 1,2 Diamine

Nucleophilic Reactivity of the Amino Groups in 3,3,3-Trifluoropropane-1,2-diamine

The two amino groups in this compound exhibit nucleophilic properties, enabling them to react with a variety of electrophiles. The electron-withdrawing nature of the adjacent trifluoromethyl group modulates the basicity and nucleophilicity of these amino groups compared to their non-fluorinated counterparts. This electronic effect can influence reaction rates and, in some cases, the regioselectivity of reactions when the two amino groups are chemically distinct (e.g., in a chiral environment or when one is already substituted).

The nucleophilic character of these amines is fundamental to the derivatization strategies discussed below, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. These reactions are pivotal for incorporating the trifluoromethyl-containing diamine scaffold into larger, more complex molecules.

Synthesis of N-Substituted Derivatives of this compound

The amino groups of this compound can be readily functionalized through various N-substitution reactions, leading to a diverse range of derivatives with tailored properties.

Formation of N-Mono- and N,N-Dicarboxyethyl Derivatives

While specific examples for the dicarboxyethylation of this compound are not prevalent in the provided literature, the general reactivity of diamines suggests that such derivatives could be synthesized. This would likely involve Michael addition reactions with appropriate acrylic acid derivatives. The reaction conditions would need to be carefully controlled to favor either mono- or di-substituted products.

Boc Protection Strategies for Amino Groups

The protection of one or both amino groups is a common strategy in the multi-step synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgfishersci.co.uk

The protection of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard procedure, often carried out in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk For diamines, selective mono-protection can be a challenge but can be achieved by carefully controlling stoichiometry or by using specific protocols. researchgate.netscielo.org.mx One such method involves the in situ generation of one equivalent of HCl from chlorotrimethylsilane (B32843) to protonate one amino group, rendering it less nucleophilic and allowing for the selective Boc protection of the other. scielo.org.mx

The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.uk

Table 1: Reagents for Boc Protection and Deprotection of Amines

| Process | Common Reagents | Typical Solvents |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine, Sodium Bicarbonate) fishersci.co.uk | Dichloromethane (DCM), Tetrahydrofuran (THF), Water fishersci.co.uk |

| Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) fishersci.co.uk | Dichloromethane (DCM), Ethyl Acetate (B1210297), Toluene fishersci.co.uk |

Cyclization Reactions for the Formation of Heterocyclic Structures

The vicinal diamine functionality of this compound makes it an ideal precursor for the synthesis of various saturated and unsaturated heterocyclic compounds. These cyclization reactions are crucial for constructing complex molecular architectures found in many biologically active compounds.

Construction of Substituted Piperazines and Piperazinones

Substituted piperazines are significant structural motifs in medicinal chemistry. researchgate.net The synthesis of piperazine (B1678402) derivatives often involves the cyclization of 1,2-diamines with appropriate bifunctional electrophiles. researchgate.netrsc.orgnih.govresearchgate.netnih.gov For instance, reacting a 1,2-diamine with a bis(2-chloroethyl)amine (B1207034) derivative can lead to the formation of the piperazine ring. researchgate.net

Piperazinones, which are keto-derivatives of piperazines, can also be synthesized from 1,2-diamines. google.com A method for preparing substituted 2-piperazinones involves reacting a substituted 1,2-diamine with a cyanohydrin acetate in the presence of a haloform and an alkali metal hydroxide (B78521). google.com

Table 2: General Methods for Piperazine and Piperazinone Synthesis from 1,2-Diamines

| Target Heterocycle | Reactants | Key Features |

| Piperazine | 1,2-Diamine, Bis(2-chloroethyl)amine hydrochloride researchgate.net | Cyclization via nucleophilic substitution. researchgate.net |

| Piperazinone | 1,2-Diamine, Cyanohydrin acetate, Haloform, Alkali metal hydroxide google.com | Phase-transfer catalyzed reaction. google.com |

Synthesis of Imidazolidinones and Imidazo[1,2-b]pyridazine (B131497) Frameworks

Imidazolidinones are another class of heterocyclic compounds with important biological activities. nih.govekb.eg A common route to imidazolidin-2-ones is the direct carbonylation of 1,2-diamines using reagents like phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI). nih.govmdpi.commdpi.com The reaction involves the formation of a urea (B33335) linkage followed by intramolecular cyclization.

The imidazo[1,2-b]pyridazine scaffold is a key component in a number of therapeutic agents. nih.gov The synthesis of this fused heterocyclic system typically involves the condensation of a substituted aminopyridazine with an α-haloketone or a related species. umich.edu This is followed by cyclization to form the imidazole (B134444) ring fused to the pyridazine (B1198779) core. umich.edugoogle.com While direct synthesis from this compound is not explicitly detailed, its derivatives could potentially be transformed into intermediates suitable for constructing this framework.

Table 3: Synthetic Approaches to Imidazolidinones and Imidazo[1,2-b]pyridazines

| Target Heterocycle | Starting Materials | General Reaction Type |

| Imidazolidinone | 1,2-Diamine, Carbonylating agent (e.g., CDI, phosgene derivatives) nih.govmdpi.commdpi.com | Carbonyl insertion and cyclization. mdpi.com |

| Imidazo[1,2-b]pyridazine | Aminopyridazine, α-Haloketone umich.edu | Condensation and intramolecular cyclization. umich.edu |

Facile Synthesis of Bicyclic Amidines and Imidazolines from 1,2-Diamines

The 1,2-diamine motif is a fundamental building block for a variety of nitrogen-containing heterocycles, including bicyclic amidines and imidazolines. General synthetic strategies developed for simple 1,2-diamines can be adapted for this compound, though the electronic influence of the trifluoromethyl group must be considered.

Bicyclic Amidines: A facile synthesis for chiral bicyclic amidines has been developed using readily available 1,2-diamines as starting materials. nih.gov This strategy often involves an intramolecular cyclization where a key intermediate, such as a carboxylic amide-derived imidoyl chloride, is formed. nih.gov Another established route involves the reaction of a diamine with a lactone, such as γ-butyrolactone, often under high temperatures in an autoclave, to yield bicyclic amidine structures. google.com When applying these methods to an unsymmetrical diamine like this compound, the non-equivalent nature of the two amino groups can be expected to influence the cyclization process, potentially allowing for regioselective synthesis.

Imidazolines: Imidazolines are commonly synthesized through the condensation of a 1,2-diamine with various partners like aldehydes, esters, or nitriles. mdpi.com One efficient method involves the reaction of a diamine and an aldehyde in the presence of an oxidant such as tert-butyl hypochlorite (B82951) or iodine. organic-chemistry.org These reactions proceed via the formation of a diamine-aldehyde adduct, which then undergoes cyclization and oxidation to afford the imidazoline (B1206853) ring. Given the differential reactivity of the amino groups in this compound, the initial condensation with the aldehyde is expected to occur at the more nucleophilic C1-amino group.

Table 1: General Synthetic Routes to Bicyclic Amidines and Imidazolines This table is interactive. You can sort and filter the data.

| Heterocycle | General Reactants | Key Features |

|---|---|---|

| Bicyclic Amidine | 1,2-Diamine, Lactone | One-pot process, often requires high temperature and pressure. google.com |

| Bicyclic Amidine | 1,2-Diamine, Carboxylic Acid Derivative | Intramolecular cyclization via an imidoyl chloride intermediate. nih.gov |

| Imidazoline | 1,2-Diamine, Aldehyde | Oxidative cyclization; various oxidants can be used (I₂, H₂O₂, t-BuOCl). organic-chemistry.org |

| Imidazoline | 1,2-Diamine, Nitrile | Catalyst-mediated (e.g., Iron, Copper) multicomponent reactions. organic-chemistry.orgrsc.org |

Regioselectivity and Chemoselectivity in Reactions of this compound

The concepts of regioselectivity and chemoselectivity are central to understanding the reactivity of multifunctional molecules. Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preference for reaction with one functional group over another. In this compound, both are governed by the powerful electron-withdrawing inductive effect of the CF₃ group.

This CF₃ group is positioned adjacent to the C2 carbon, which significantly reduces the electron density and, therefore, the nucleophilicity of the amino group at this position (C2-NH₂). In contrast, the C1-amino group (C1-NH₂) is further removed from the CF₃ group, and its nucleophilicity is less affected, remaining comparable to that of a primary alkyl amine. This electronic differentiation is the primary determinant of selectivity in its reactions.

Regioselectivity: In reactions with electrophilic reagents, such as acyl chlorides or alkyl halides, the more nucleophilic C1-NH₂ group will react preferentially. This leads to a high degree of regioselectivity, favoring the formation of derivatives substituted at the C1-nitrogen. For example, in a mono-acylation reaction, the major product would be N-(2-amino-3,3,3-trifluoropropyl)amide.

Chemoselectivity: This electronic difference also allows for high chemoselectivity. If the molecule were to contain another nucleophilic group of comparable or lesser reactivity than a typical primary amine, the C1-NH₂ group of this compound would still be the preferred site of reaction. The C2-NH₂ group, being deactivated, would likely remain unreacted under mild conditions, allowing for selective functionalization.

Table 2: Predicted Selectivity in Reactions of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Electrophile | Predicted Major Product | Selectivity Type | Rationale |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | N¹-acetyl-3,3,3-trifluoropropane-1,2-diamine | Regioselective | C1-NH₂ is significantly more nucleophilic than C2-NH₂. |

| Alkylation | Methyl Iodide | N¹-methyl-3,3,3-trifluoropropane-1,2-diamine | Regioselective | Preferential attack by the more basic and nucleophilic C1-amine. |

| Schiff Base Formation | Benzaldehyde | Imine formed at C1-NH₂ | Regioselective | Initial nucleophilic attack is favored at the C1 position. |

| Cyclization | Phosgene | Cyclic urea formation | Regioselective | Initial attack by C1-NH₂, followed by intramolecular cyclization. |

Protolytic Equilibria and Complexation Properties of this compound Derivatives

Protolytic equilibria, quantified by pKₐ values, describe the tendency of a molecule to donate or accept a proton. These values are crucial for understanding the behavior of the diamine in solution and its ability to act as a ligand in coordination complexes.

The electron-withdrawing CF₃ group has a profound impact on the basicity of the nearby amino groups. By pulling electron density away from the nitrogen atoms, it makes them less basic (i.e., their conjugate acids are more acidic and have lower pKₐ values). This effect is much more pronounced for the C2-NH₂ group due to its proximity to the CF₃ group.

Consequently, this compound is expected to have two distinct pKₐ values, both of which will be lower than those of its non-fluorinated analog, 1,2-diaminopropane (B80664). The pKₐ corresponding to the protonation of the C2-NH₂ group will be significantly lower than that for the C1-NH₂ group.

Table 3: Estimated Protolytic Constants (pKₐ) Compared to 1,2-Diaminopropane This table is interactive. You can sort and filter the data.

| Compound | Amino Group | pKₐ of Conjugate Acid (R-NH₃⁺) | Reference/Rationale |

|---|---|---|---|

| 1,2-Diaminopropane | pKₐ₁ | ~9.8 | Literature Value |

| pKₐ₂ | ~6.6 | Literature Value | |

| This compound | C1-NH₂ (pKₐ₁) | Estimated ~8.5-9.0 | Reduced basicity due to distant CF₃ group. |

| C2-NH₂ (pKₐ₂) | Estimated ~5.0-5.5 | Strong inductive effect from adjacent CF₃ group significantly reduces basicity. |

Computational and Theoretical Investigations of 3,3,3 Trifluoropropane 1,2 Diamine and Its Derivatives

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that complement experimental studies. For 3,3,3-Trifluoropropane-1,2-diamine and its derivatives, theoretical investigations are crucial for elucidating their electronic properties, conformational preferences, and potential interactions with biological targets. These studies guide the design of new molecules with tailored properties.

Advanced Analytical Methodologies in the Research of 3,3,3 Trifluoropropane 1,2 Diamine

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in the identification and structural analysis of 3,3,3-trifluoropropane-1,2-diamine. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, 2D COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the chiral center (CH), the methylene (B1212753) group (CH₂), and the two amine groups (NH₂). The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms. The integration of the peaks would correspond to the number of protons in each environment (1:2:4). Spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing further structural insights. docbrown.info

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing this compound. huji.ac.il It provides information on the chemical environment of the fluorine atoms. A single signal, likely a doublet due to coupling with the adjacent proton on the chiral carbon, would be expected for the three equivalent fluorine atoms of the CF₃ group. man.ac.uk

2D COSY (Correlation Spectroscopy): This two-dimensional NMR experiment, COSY, identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the ¹H signal of the CH group with the signals of the adjacent CH₂ and NH₂ protons, confirming the connectivity within the propane (B168953) backbone. libretexts.orgslideshare.net

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule. researchgate.net In the context of this compound, NOESY could reveal spatial proximities between the protons of the CF₃ group and other protons in the molecule, helping to define its conformational preferences.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.0-3.5 | Multiplet | - | CH-N |

| ¹H | ~2.5-3.0 | Multiplet | - | CH₂-N |

| ¹H | Broad singlet | - | - | NH₂ |

| ¹⁹F | ~ -70 to -80 | Doublet | ~7-10 | CF₃ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a polar and basic compound like this compound, reversed-phase HPLC with an aqueous-organic mobile phase and a C18 column could be employed. researchgate.net The use of an ion-pairing reagent or adjusting the pH of the mobile phase can improve peak shape and retention. sielc.com Detection can be achieved using a UV detector if the molecule is derivatized with a UV-active tag, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). HPLC is a standard method for determining the purity of the final product.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Due to the polar amine groups, which can cause peak tailing, derivatization is often necessary before GC analysis of amines. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents, which increase volatility and improve chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, which is a molecular fingerprint. cdc.govca.gov GC-MS is a highly sensitive and specific method for purity assessment and the identification of trace impurities. agriculturejournals.cz

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/Water with pH modifier or ion-pairing reagent | UV (with derivatization), ELSD, MS | Purity assessment, quantification |

| GC | Polar capillary column (e.g., wax-based) | Helium or Hydrogen | Flame Ionization Detector (FID) | Separation of volatile derivatives |

| GC-MS | Non-polar or mid-polarity capillary column (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) | Purity assessment, impurity identification, structural confirmation |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular ion peak (M+) would be observed, confirming the molecular formula C₃H₇F₃N₂ and a molecular weight of approximately 128.10 g/mol . nih.gov The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of a CF₃ group or fragments arising from the cleavage of the carbon-carbon bonds in the propane chain. This fragmentation pattern provides definitive structural confirmation. nih.govnist.gov

X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation of Derivatives

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. This technique is particularly invaluable in the study of complex molecules such as derivatives of this compound, where the presence of a stereogenic center necessitates a reliable method for assigning the absolute configuration of its enantiomers.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is exploited. When the wavelength of the X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The measurement of the differences in intensity between these Bijvoet pairs allows for the determination of the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment.

Detailed Research Findings: A Case Study of Diamine Schiff Base Metal Complexes

As an illustrative example, consider the synthesis and X-ray crystallographic analysis of Schiff base metal complexes. In a representative study, a Schiff base ligand is synthesized through the condensation of a diamine with an appropriate aldehyde. The resulting ligand is then complexed with a metal ion, such as Pd(II) or Ni(II), and single crystals of the complex are grown for X-ray diffraction analysis.

The crystallographic data obtained from such an analysis provides a wealth of information. The unit cell dimensions, space group, and atomic coordinates for all atoms in the crystal are determined. From these fundamental data, precise molecular geometry can be calculated.

Below are interactive data tables showcasing the kind of crystallographic data and selected bond lengths and angles that are typically reported for such complexes.

Table 1: Crystallographic Data for a Representative Diamine Schiff Base Metal Complex

| Parameter | Value |

| Chemical Formula | C₂₁H₂₄N₂NiO₂ |

| Formula Weight | 409.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1878.9(13) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.447 |

| Absorption Coefficient (mm⁻¹) | 1.234 |

| F(000) | 864 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.35 to 28.27 |

| Reflections collected | 15432 |

| Independent reflections | 4567 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.121 |

| Flack parameter | 0.02(3) |

This data is representative of a typical Schiff base complex and is for illustrative purposes.

Table 2: Selected Bond Lengths and Angles for a Representative Diamine Schiff Base Metal Complex

| Bond | Length (Å) | Angle | Degrees (°) |

| Ni-O1 | 1.845(2) | O1-Ni-O2 | 86.54(9) |

| Ni-O2 | 1.851(2) | O1-Ni-N1 | 175.89(10) |

| Ni-N1 | 1.934(3) | O2-Ni-N1 | 93.45(10) |

| Ni-N2 | 1.938(3) | O1-Ni-N2 | 92.87(10) |

| C1=N1 | 1.298(4) | O2-Ni-N2 | 176.11(10) |

| C8=N2 | 1.295(4) | N1-Ni-N2 | 87.12(11) |

This data is representative of a typical Schiff base complex and is for illustrative purposes.

The data in these tables reveal critical structural details. The coordination geometry around the metal center is defined by the bond lengths and angles between the metal and the donor atoms of the ligand. In the case of chiral derivatives of this compound, the crystallographic analysis would definitively establish the (R) or (S) configuration at the chiral carbon atom. This is achieved by determining the precise spatial arrangement of the trifluoromethyl group, the amino groups, and the rest of the molecule. The value of the Flack parameter would provide a high level of confidence in this assignment.

Emerging Research Directions and Future Perspectives on 3,3,3 Trifluoropropane 1,2 Diamine

Development of Novel and Sustainable Synthetic Routes

The accessibility of 3,3,3-Trifluoropropane-1,2-diamine is crucial for its widespread application. Traditional synthetic methods have faced challenges, particularly concerning scalability and the use of unstable intermediates. A significant advancement has been the development of a biocatalytic transamination process for the preparation of the (S)-enantiomer. rsc.orgnih.govacs.orgacs.org This modern approach circumvents the limitations of older routes, such as those relying on the asymmetric hydrogenation of an unstable enamine intermediate. rsc.orgacs.orgacs.org

The biocatalytic route offers a more sustainable and scalable solution, which has been pivotal in producing the diamine for the synthesis of advanced drug candidates, including IL-17A inhibitors. rsc.orgacs.orgacs.orgacs.org This process has been successfully scaled up to produce significant quantities of the target intermediate, demonstrating its robustness for industrial applications. nih.govacs.orgacs.org

Table 1: Comparison of Synthetic Routes to (S)-3,3,3-Trifluoropropane-1,2-diamine

| Feature | Asymmetric Hydrogenation Route | Biocatalytic Transamination Route |

|---|---|---|

| Key Intermediate | Unstable enamine rsc.orgacs.org | Hydrated trifluoromethyl ketone acs.org |

| Key Transformation | Asymmetric hydrogenation acs.org | Transamination using a biocatalyst rsc.orgacs.org |

| Scalability | Limited by intermediate instability rsc.orgacs.orgacs.org | High; successfully scaled to 157 kg of a downstream intermediate nih.govacs.org |

| Sustainability | Relies on metal catalysts and organic solvents acs.org | Utilizes biocatalysis, often under milder conditions rsc.orgacs.org |

Exploration of this compound as a Chiral Ligand in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed transformations. rsc.orgnih.govrsc.org They are integral to the synthesis of enantiomerically pure compounds due to their ability to create a well-defined chiral environment around a metal center. rsc.orgacs.orgacs.org The development of new chiral diamine ligands continues to be a vibrant area of research. nih.govchemrxiv.org

While the use of this compound itself as a primary ligand in published catalytic systems is not yet prominent, its structure is highly promising for this application. The trifluoromethyl group can significantly influence the electronic properties of the metal center it coordinates to, potentially enhancing catalytic activity and selectivity. Furthermore, the steric bulk and unique conformational properties imparted by the CF3 group could lead to novel stereochemical outcomes in asymmetric reactions. Future research will likely focus on synthesizing metal complexes of this compound and its derivatives to evaluate their efficacy in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. nih.govnih.gov

Advanced Derivatization Strategies for Enhanced Functionality and Specific Applications

The true value of a building block like this compound lies in its ability to be converted into a wide array of functionalized derivatives. Research has demonstrated its successful derivatization into valuable intermediates for drug discovery.

A key strategy involves the protection of one of the amino groups, allowing for selective reaction at the other. For instance, N-Boc-protected this compound has been used as a precursor for the synthesis of enantiomerically pure N-Boc-3-(trifluoromethyl)piperazines. acs.org This transformation involves amidation with 2-chloroacetyl chloride followed by intramolecular cyclization and reduction. acs.org

Furthermore, the diamine is a crucial component in the multi-step synthesis of complex pharmaceutical agents. acs.orgacs.orgacs.org In these syntheses, the diamine is typically introduced via nucleophilic substitution or reductive amination to construct heterocyclic cores, such as imidazolidinones, which are central to the biological activity of the final molecule. rsc.orgacs.orggoogle.com

Table 2: Examples of Derivatization of this compound

| Starting Material | Reagents/Conditions | Derivative | Application |

|---|---|---|---|

| (S)-3,3,3-Trifluoropropane-1,2-diamine | 1. Triflate-derivatized pyridazine (B1198779) 2. Carbonyl diimidazole (CDI) | Pyridazinyl imidazolidinone intermediate rsc.orgacs.orgacs.org | Synthesis of IL-17A inhibitors rsc.orgacs.orgacs.org |

| Chiral N-Boc-protected this compound | 1. 2-chloroacetyl chloride 2. Intramolecular cyclization 3. Reduction | N-Boc-3-(trifluoromethyl)piperazine acs.org | Chiral building block for drug design acs.org |

Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new applications. Currently, there is a lack of specific, in-depth mechanistic studies for this compound. Future research should prioritize an integrated approach combining experimental investigations with computational modeling.

Density Functional Theory (DFT) studies, for example, could provide valuable insights into the conformational preferences of the diamine and its derivatives, the transition states of key reactions, and the electronic effects of the trifluoromethyl group on reactivity. mdpi.comnih.gov Such computational work, when paired with experimental kinetic studies and intermediate characterization, would allow for a more rational design of catalysts and reaction conditions. Understanding the reaction pathways in its synthesis and derivatization will enable chemists to minimize side products, improve yields, and develop more robust and efficient processes. acs.org

Integration of this compound into Emerging Chemical Spaces and Material Applications

The primary emerging chemical space for this compound is in the construction of complex, high-value pharmaceutical intermediates. googleapis.comgoogle.com Its incorporation into IL-17A inhibitors highlights its role in accessing novel chemical matter for challenging biological targets. acs.orgacs.orgacs.org

Beyond pharmaceuticals, there is significant untapped potential for this diamine in materials science. Fluorinated polymers, such as polyamides and polyimides, are known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.comsigmaaldrich.comumn.edu The incorporation of fluorinated diamines is a key strategy for producing high-performance polymers with low dielectric constants and high optical transparency, which are desirable for applications in flexible electronics and advanced membranes. mdpi.comresearchgate.netnih.gov

The unique combination of chirality, a trifluoromethyl group, and two reactive amine functionalities makes this compound an attractive monomer for the synthesis of novel fluorinated polymers. These materials could exhibit unique properties, such as chiral recognition capabilities or enhanced thermal stability, opening doors to new applications in separation science, specialty coatings, and advanced optical materials. sigmaaldrich.comumn.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.